molecular formula C13H17NO4 B104676 Methyl 4-(BOC-amino)benzoate CAS No. 164596-20-7

Methyl 4-(BOC-amino)benzoate

Cat. No.: B104676
CAS No.: 164596-20-7
M. Wt: 251.28 g/mol
InChI Key: XUFDEWYARHDJQD-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 4-(BOC-amino)benzoate CAS No.: 164596-20-7 Molecular Formula: C₁₃H₁₇NO₄ Molecular Weight: 251.28 g/mol Structural Features: This compound consists of a benzoate ester core with a tert-butoxycarbonyl (BOC)-protected amino group at the para position. The BOC group enhances stability and solubility, making it a key intermediate in peptide synthesis and medicinal chemistry .

Synthesis: Typically synthesized via BOC protection of methyl 4-aminobenzoate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Alternative routes involve nucleophilic substitution or microwave-assisted reactions for higher efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(BOC-amino)benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(BOC-amino)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of Methyl 4-(BOC-amino)benzoate, highlighting differences in substituents and molecular properties:

Compound Name CAS No. Molecular Formula Substituent Features Key Applications
This compound 164596-20-7 C₁₃H₁₇NO₄ BOC-protected para-amino group Peptide intermediates, HDAC inhibitors
Methyl 3-(N-BOC-aminomethyl)benzoate 180863-55-2 C₁₄H₁₉NO₄ BOC-protected aminomethyl group at meta position Drug discovery scaffolds
Ethyl 4-aminobenzoate [Not specified] C₉H₁₁NO₂ Free amino group at para position (unprotected) Local anesthetics, UV filters
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 C₁₀H₁₃NO₂ Chiral aminoethyl group at para position Asymmetric synthesis
Methyl 4-(butylamino)benzoate [Not specified] C₁₂H₁₇NO₂ Butylamino group at para position Pharmaceutical reference standards

Spectral Data Comparison

Key spectral characteristics from NMR and MS analyses:

Compound Name ¹H NMR (CDCl₃, δ ppm) MS (m/z) IR (cm⁻¹)
This compound 1.45 (s, 9H, BOC), 3.90 (s, 3H, OCH₃), 6.8–8.0 (ArH) 251.12 [M+H]⁺ 1720 (C=O ester), 1695 (BOC C=O)
Ethyl 4-aminobenzoate 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 6.6–8.0 (ArH) 180.08 [M+H]⁺ 3350 (NH₂), 1680 (C=O)
(S)-Methyl 4-(1-aminoethyl)benzoate 1.50 (d, 3H, CH₃), 3.90 (s, 3H, OCH₃), 4.10 (q, 1H, CH) 179.22 [M+H]⁺ 3300 (NH), 1715 (C=O)

Biological Activity

Methyl 4-(BOC-amino)benzoate, also known as Methyl 4-((tert-butoxycarbonyl)amino)benzoate, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. Its biological activity primarily stems from its role as a protecting group for amino acids during peptide synthesis, influencing various biochemical pathways and cellular processes.

Chemical Structure and Properties

  • Chemical Formula : C13H17NO4
  • CAS Number : 164596-20-7
  • Molecular Weight : 251.28 g/mol

The compound features a benzoate structure with a tert-butoxycarbonyl (BOC) protected amino group, which enhances its stability and reactivity in various chemical environments. The BOC group serves to temporarily protect the amino functionality, allowing for selective manipulation of other functional groups within the peptide chain.

This compound acts primarily as a protecting agent in peptide synthesis. Its mechanism involves:

  • Protection of Amino Groups : The BOC group prevents unwanted side reactions during the formation of peptide bonds by temporarily shielding the amino group.
  • Interaction with Enzymes : The compound interacts with proteases and peptidases, enzymes that catalyze the hydrolysis of peptide bonds. This interaction can modulate enzyme activity and influence metabolic pathways.
  • Influence on Cellular Processes : By modifying the availability of amino groups, this compound can impact cell signaling pathways, gene expression, and overall cellular metabolism.

Peptide Synthesis

This compound is predominantly used as a building block in peptide synthesis. The BOC group allows for the selective assembly of peptides by preventing premature reactions involving the amino group. Once the desired peptide sequence is formed, the BOC group can be selectively removed under acidic conditions to reveal the free amine, facilitating further reactions or analyses .

Modulation of Enzyme Activity

Research indicates that this compound can inhibit certain enzyme activities due to its protective role. For instance, it can affect proteolytic enzymes by altering their substrate availability, thereby modulating metabolic pathways critical for cellular function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Proteases : In a study investigating enzyme interactions, this compound was shown to inhibit specific proteases involved in protein degradation pathways, suggesting its potential in therapeutic applications targeting proteolytic diseases .
  • Peptide Bond Formation : A study demonstrated the effectiveness of this compound in facilitating peptide bond formation under controlled conditions, showcasing its utility in synthesizing complex peptides with high yields and purity .
  • Cellular Impact Studies : Research examining the effects of this compound on various cell types revealed that it could influence gene expression profiles by modulating the activity of transcription factors dependent on free amino groups .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to related compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(Aminobenzoate)Lacks BOC protecting groupMore reactive due to free amino group
Methyl 4-(Aminomethyl)benzoateContains an additional methylene groupAlters reactivity and application potential
Methyl 4-(BOC-amino-2-hydroxybenzoate)Contains hydroxyl groupFocused on acid-base chemistry rather than esterification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(BOC-amino)benzoate, and how can the stability of the BOC protecting group be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) Protection of the amine group in 4-aminobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaHCO₃ in THF) to form 4-(BOC-amino)benzoic acid. (2) Esterification of the carboxylic acid group using methanol and a coupling agent like DCC or HATU. The BOC group’s stability is maintained by avoiding strong acids (e.g., TFA) during synthesis and using mild deprotection conditions when required. Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the BOC group (tert-butyl signals at ~1.4 ppm in 1H^1H NMR) and ester methyl group (~3.9 ppm).
  • FT-IR : Verify carbonyl stretches for the ester (~1720 cm1^{-1}) and carbamate (~1690 cm1^{-1}).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na]+^+ ions).
    Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the recommended storage conditions to prevent hydrolysis of the ester or BOC group?

  • Methodological Answer : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen). Avoid prolonged exposure to moisture or acidic/basic environments. For long-term stability, lyophilization is recommended if the compound is in solution .

Advanced Research Questions

Q. How does the BOC-protected amine influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing BOC group reduces the nucleophilicity of the amine, making it less reactive in cross-coupling reactions (e.g., Buchwald-Hartwig amination). However, this protection allows selective functionalization of the ester group. Post-functionalization, the BOC group can be removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for further modifications .

Q. What computational methods are suitable for predicting the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry. For crystal packing analysis, use software like Mercury or Materials Studio to model hydrogen bonding (e.g., between the carbamate carbonyl and ester oxygen) and van der Waals interactions. Experimental validation via single-crystal X-ray diffraction (employing SHELXL for refinement) is critical .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : The compound is a versatile intermediate:

  • Drug Discovery : After deprotection, the free amine can be acylated or alkylated to generate analogs with potential pharmacological activity (e.g., kinase inhibitors).
  • Bioconjugation : The ester group can be hydrolyzed to a carboxylic acid for coupling to peptides or proteins via EDC/NHS chemistry.
    Case studies include its use in synthesizing tubulin polymerization inhibitors and fluorescent probes .

Q. What strategies mitigate side reactions during the deprotection of the BOC group in complex derivatives?

  • Methodological Answer : Use mild acidic conditions (e.g., 4 M HCl in dioxane at 0°C) to minimize ester hydrolysis. For acid-sensitive substrates, alternative methods like catalytic hydrogenation (Pd/C, H₂) or photolytic cleavage can be explored. Monitor reaction progress via 1H^1H NMR to detect tert-butyl group removal (~1.4 ppm signal disappearance) .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFDEWYARHDJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435383
Record name Methyl 4-(BOC-amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164596-20-7
Record name Methyl 4-(BOC-amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164596-20-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-(BOC-amino)benzoate
Methyl 4-(BOC-amino)benzoate
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Methyl 4-(BOC-amino)benzoate

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